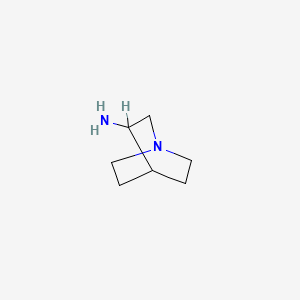

3-Aminoquinuclidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUAXQZIRFXQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6530-09-2 (di-hydrochloride) | |

| Record name | 3-Aminoquinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10869640 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-14-8 | |

| Record name | 3-Aminoquinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoquinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-azabicyclo[2.2.2]octan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Aminoquinuclidine from 3-Quinuclidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-aminoquinuclidine from 3-quinuclidinone, a key building block in the development of various therapeutic agents. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for the key transformations.

Introduction

This compound is a crucial bicyclic diamine scaffold found in a variety of pharmacologically active molecules. Its rigid structure and basic nitrogen atoms make it an important pharmacophore for interacting with various biological targets. The synthesis of this compound from the readily available precursor, 3-quinuclidinone, is a fundamental transformation in medicinal chemistry and process development. This guide explores the two most prevalent and effective synthetic strategies: reductive amination and the reduction of an oxime intermediate.

Synthetic Pathways Overview

The conversion of 3-quinuclidinone to this compound can be efficiently achieved through two primary pathways:

-

Reductive Amination: This one-pot or stepwise process involves the reaction of 3-quinuclidinone with an amine source to form an imine or enamine intermediate, which is subsequently reduced to the target amine.

-

Oxime Formation and Reduction: This two-step sequence involves the conversion of the ketone functionality of 3-quinuclidinone to an oxime, followed by the reduction of the oxime to the corresponding primary amine.

The choice of synthetic route often depends on factors such as desired yield, scalability, available reagents, and stereochemical considerations for chiral syntheses.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data associated with the different synthetic methods for preparing this compound from 3-quinuclidinone.

| Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Reductive Amination | |||||

| Leuckart Reaction | Ammonium formate, Formic acid | None (neat) | 160-180 | 6-12 | 60-75 |

| Catalytic Reductive Amination | Ammonia, H₂, Raney Nickel | Methanol or Ethanol | 80-100 | 4-8 | 70-85 |

| Oxime Reduction | |||||

| Oxime Formation | Hydroxylamine hydrochloride, Base | Ethanol/Water | 25-80 | 1-4 | >90 (for oxime) |

| Oxime Reduction (LAH) | Lithium aluminum hydride (LAH) | Diethyl ether or THF | 0 to reflux | 2-6 | 75-90 |

| Oxime Reduction (Catalytic) | H₂, Palladium on carbon (Pd/C) | Ethanol, Acetic acid | 25-50 | 4-12 | 80-95 |

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

Caption: Overview of the two primary synthetic routes from 3-quinuclidinone.

Experimental Workflow: Leuckart Reaction

Caption: Step-by-step workflow for the Leuckart reductive amination.

Experimental Workflow: Oxime Formation and LAH Reduction

Caption: Workflow for the synthesis via oxime formation and subsequent reduction.

Experimental Protocols

Method 1: Reductive Amination - The Leuckart Reaction

This classical method provides a direct conversion of 3-quinuclidinone to this compound using ammonium formate as both the ammonia source and the reducing agent.[1][2]

Materials:

-

3-Quinuclidinone hydrochloride

-

Ammonium formate

-

Formic acid (optional, can improve yield)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of 3-Quinuclidinone Free Base: In a flask, dissolve 3-quinuclidinone hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide until the pH is >12. Extract the free base with dichloromethane or diethyl ether (3 x 50 mL for 10g of starting material). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the solid free base.

-

Leuckart Reaction: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3-quinuclidinone (1.0 eq) and ammonium formate (5.0-7.0 eq). Optionally, a small amount of formic acid (0.5-1.0 eq) can be added.

-

Heat the reaction mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, cautiously add concentrated hydrochloric acid (e.g., 6M HCl) to the reaction mixture and heat to reflux for 4-8 hours to hydrolyze the intermediate formamide.

-

Work-up: Cool the solution and make it strongly basic (pH > 12) by the careful addition of concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x volume of the aqueous layer).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or by conversion to its dihydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine, followed by recrystallization.

Method 2: Catalytic Reductive Amination

This method utilizes a catalyst, such as Raney Nickel, for the reductive amination of 3-quinuclidinone in the presence of ammonia and hydrogen gas.[3][4]

Materials:

-

3-Quinuclidinone

-

Methanolic or Ethanolic Ammonia solution (saturated)

-

Raney Nickel (activated, as a slurry in water or ethanol)

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge 3-quinuclidinone (1.0 eq), a solution of ammonia in methanol or ethanol (e.g., 7N methanolic ammonia), and a catalytic amount of Raney Nickel (5-10% by weight of the ketone).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Maintain the reaction under these conditions for 4-8 hours, monitoring the hydrogen uptake.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the catalyst with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude this compound can be purified by vacuum distillation.

Method 3: Synthesis via 3-Quinuclidinone Oxime and its Reduction

This two-step approach first converts the ketone to an oxime, which is then reduced to the primary amine.

Part A: Synthesis of 3-Quinuclidinone Oxime

Materials:

-

3-Quinuclidinone hydrochloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-quinuclidinone hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.1-1.2 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or sodium carbonate (2.2-2.5 eq) in water dropwise to the reaction mixture.

-

Heat the mixture to reflux for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3-quinuclidinone oxime. The product can be further purified by recrystallization from ethanol-water.

Part B: Reduction of 3-Quinuclidinone Oxime with Lithium Aluminum Hydride (LAH) [5]

Materials:

-

3-Quinuclidinone oxime

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Water

-

15% Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add a suspension of LAH (2.0-3.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Oxime: Dissolve 3-quinuclidinone oxime (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-6 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL, where x is the grams of LAH used), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL).[6]

-

Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

-

Work-up: Filter the solid and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the product by vacuum distillation.

Conclusion

The synthesis of this compound from 3-quinuclidinone is a well-established transformation with multiple reliable methods available to the synthetic chemist. The Leuckart reaction offers a direct, albeit high-temperature, route. Catalytic reductive amination provides a cleaner, more atom-economical alternative, particularly amenable to industrial-scale production. The two-step process involving the formation and subsequent reduction of 3-quinuclidinone oxime is a robust and high-yielding laboratory method. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the research or development program, including scale, cost, and desired purity of the final product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. Reductive Amination Review [erowid.org]

- 4. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Workup [chem.rochester.edu]

An In-depth Technical Guide to the Synthesis of (R)- and (S)-3-Aminoquinuclidine

This technical guide provides a comprehensive overview of the synthetic routes to the enantiomers of 3-aminoquinuclidine, crucial building blocks in the development of various pharmaceuticals, notably 5-HT3 receptor antagonists.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

(R)- and (S)-3-Aminoquinuclidine are pivotal chiral synthons. The stereochemistry at the C3 position of the quinuclidine ring is often critical for biological activity, necessitating efficient and stereoselective synthetic methods.[3] Two primary strategies have emerged for the preparation of these enantiomerically pure amines: asymmetric synthesis via diastereoselective reduction and the resolution of a racemic mixture. This guide will detail both approaches.

Asymmetric Synthesis via Diastereoselective Reduction

A widely adopted method for the asymmetric synthesis of (R)- and (S)-3-aminoquinuclidine involves the condensation of 3-quinuclidinone with a chiral amine, typically (R)- or (S)-1-phenethylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, yields the desired enantiomer of this compound.[1][2][3]

Synthetic Pathway

The overall synthetic scheme is presented below. The choice of the (R) or (S) enantiomer of 1-phenethylamine dictates the stereochemistry of the final product.

Caption: Synthesis of (S)-3-Aminoquinuclidine via diastereoselective reduction.

Experimental Protocols

1. Synthesis of N-((S)-1-phenethyl)-3-quinuclidinimine

A solution of 3-quinuclidinone hydrochloride (1 equivalent), (S)-1-phenethylamine (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap for several hours. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[3]

2. Synthesis of (3S)-3-[(S)-(1-phenyl)ethylamino]-quinuclidine

The crude imine is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at this temperature for 4 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the diastereomeric amine.[3]

3. Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride

The intermediate diastereomeric amine is dissolved in ethanol, and palladium on charcoal (10% w/w) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 40-50 psi) at room temperature overnight. The catalyst is then removed by filtration through Celite, and the filtrate is acidified with ethereal HCl. The resulting precipitate is collected by filtration and recrystallized from ethanol to afford (S)-3-aminoquinuclidine dihydrochloride.[3]

To obtain (R)-3-aminoquinuclidine, the same procedure is followed using (R)-1-phenethylamine as the chiral auxiliary.

Quantitative Data

| Step | Reagents and Conditions | Yield | Diastereomeric Excess (d.e.) |

| Imine Formation | 3-Quinuclidinone, (S)-1-phenethylamine, p-TsOH, Toluene, reflux | ~81% | N/A |

| Diastereoselective Reduction | Imine, NaBH4, Methanol, 0°C | - | >95% |

| Hydrogenolysis | Diastereomeric amine, H2, 10% Pd/C, Ethanol | - | N/A |

| Overall (from 3-Quinuclidinone) | ~45% | >98% e.e. |

Data synthesized from Langlois et al. (1992).[3]

Chiral Resolution of Racemic this compound

An alternative approach to obtaining enantiomerically pure this compound is through the resolution of the racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization.

Resolution Workflow

The general workflow for the chiral resolution of racemic this compound is depicted below.

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol for the Resolution of (S)-3-Aminoquinuclidine

1. Diastereomeric Salt Formation

Racemic this compound dihydrochloride is dissolved in a suitable solvent (e.g., a mixture of water and ethanol), and a base (e.g., sodium hydroxide) is added to liberate the free amine. A chiral resolving agent, such as D-(+)-tartaric acid or D-camphorsulfonic acid (approximately 0.5 equivalents), is then added to the solution. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[4]

2. Isolation of the Diastereomeric Salt

The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The optical purity of the salt can be enhanced by recrystallization.

3. Liberation of the Free Amine

The purified diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH) to a pH of approximately 9-10. The liberated free amine is then extracted with an organic solvent such as chloroform or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure.

4. Formation of the Dihydrochloride Salt

The enantiomerically enriched free amine is dissolved in a suitable solvent (e.g., methanol), and hydrogen chloride gas or a solution of HCl in a solvent is passed through the solution until the pH is acidic. The precipitated dihydrochloride salt is collected by filtration, washed with a cold solvent, and dried.[4]

Quantitative Data for Chiral Resolution

| Parameter | Value |

| Resolution Ratio | >40% |

| Optical Purity | >98% |

| Overall Yield | >35% |

Data from a patented resolution method.[4]

Conclusion

Both asymmetric synthesis and chiral resolution are viable and effective methods for obtaining enantiomerically pure (R)- and (S)-3-aminoquinuclidine. The choice of method may depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. The diastereoselective reduction route offers a direct asymmetric approach, while chiral resolution provides a means to separate a readily available racemic starting material. The detailed protocols and quantitative data presented in this guide should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]

3-Aminoquinuclidine's Interaction with Cholinergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoquinuclidine is a key structural motif and a versatile synthetic intermediate in the development of various pharmacologically active compounds. Its rigid bicyclic structure makes it an important scaffold for ligands targeting the cholinergic system. This technical guide provides an in-depth overview of the presumed mechanism of action of this compound at cholinergic receptors, based on the broader understanding of quinuclidine-based derivatives. Due to a lack of specific publicly available quantitative data for this compound itself, this document focuses on the general principles of interaction and the detailed experimental methodologies required to elucidate its precise pharmacological profile. This includes comprehensive protocols for radioligand binding and functional assays, alongside visualizations of key signaling pathways.

Introduction to this compound and the Cholinergic System

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, cognition, and autonomic nervous system regulation.[1] The actions of ACh are mediated by two main classes of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[2]

-

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that, upon activation by ACh, allow the influx of cations (primarily Na+ and Ca2+), leading to rapid depolarization of the cell membrane.[3]

-

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that modulate cellular responses through various second messenger systems. They are classified into five subtypes (M1-M5).[2]

Quinuclidine, a bicyclic amine, is a privileged scaffold in medicinal chemistry for the design of cholinergic ligands due to its structural resemblance to the choline moiety of acetylcholine.[1][4] this compound, as a derivative, serves as a crucial building block for the synthesis of a wide range of compounds targeting these receptors.[5] While specific data on this compound is sparse, the quinuclidine core is a well-established pharmacophore for interacting with both nAChRs and mAChRs.[1][4]

Presumed Mechanism of Action at Cholinergic Receptors

Based on the extensive research into quinuclidine-based cholinergic ligands, the likely interactions of this compound with cholinergic receptors can be inferred. The core quinuclidine structure provides a cationic head that can interact with the orthosteric binding site of both nAChRs and mAChRs. The 3-amino group offers a point for further functionalization, which can significantly influence subtype selectivity and whether the compound acts as an agonist, antagonist, or allosteric modulator.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The quinuclidine moiety can mimic the quaternary ammonium group of acetylcholine, allowing it to bind to the agonist recognition site at the interface of nAChR subunits. Depending on the substitutions on the quinuclidine ring, these compounds can act as either agonists, partial agonists, or antagonists.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Similarly, the quinuclidine structure is a common feature in many muscarinic receptor ligands.[4] The nature of the substituent at the 3-position is critical in determining the affinity and efficacy at the five mAChR subtypes. For instance, ester-containing quinuclidine derivatives, such as quinuclidinyl benzilate (QNB), are potent muscarinic antagonists.[6] Conversely, other derivatives have been designed to be selective agonists for specific mAChR subtypes.[4]

Quantitative Pharmacological Data

To characterize the pharmacological profile of this compound, the following quantitative data would need to be experimentally determined.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Cholinergic Receptors

| Receptor Subtype | Radioligand | K_i (nM) |

|---|---|---|

| Nicotinic | ||

| α4β2 | [³H]-Epibatidine | Data not available |

| α7 | [¹²⁵I]-α-Bungarotoxin | Data not available |

| α3β4 | [³H]-Epibatidine | Data not available |

| Muscarinic | ||

| M1 | [³H]-N-Methylscopolamine | Data not available |

| M2 | [³H]-N-Methylscopolamine | Data not available |

| M3 | [³H]-N-Methylscopolamine | Data not available |

| M4 | [³H]-N-Methylscopolamine | Data not available |

| M5 | [³H]-N-Methylscopolamine | Data not available |

Table 2: Hypothetical Functional Activity Profile of this compound at Human Cholinergic Receptors

| Receptor Subtype | Assay Type | Agonist EC_50 (nM) | Antagonist IC_50 (nM) | % Efficacy (vs. ACh) |

|---|---|---|---|---|

| Nicotinic | ||||

| α4β2 | Ca²⁺ Flux / Electrophysiology | Data not available | Data not available | Data not available |

| α7 | Ca²⁺ Flux / Electrophysiology | Data not available | Data not available | Data not available |

| α3β4 | Ca²⁺ Flux / Electrophysiology | Data not available | Data not available | Data not available |

| Muscarinic | ||||

| M1 (Gq) | IP₁ Accumulation / Ca²⁺ Flux | Data not available | Data not available | Data not available |

| M2 (Gi) | cAMP Inhibition | Data not available | Data not available | Data not available |

| M3 (Gq) | IP₁ Accumulation / Ca²⁺ Flux | Data not available | Data not available | Data not available |

| M4 (Gi) | cAMP Inhibition | Data not available | Data not available | Data not available |

| M5 (Gq) | IP₁ Accumulation / Ca²⁺ Flux | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

To determine the quantitative data presented hypothetically above, the following experimental protocols are standard in the field of cholinergic pharmacology.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (K_i) of a test compound for a specific receptor subtype. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand of known affinity.

Protocol: Competitive Radioligand Binding Assay for mAChRs

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (M1-M5) are cultured to ~90% confluency.

-

Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

A range of concentrations of the unlabeled test compound (e.g., this compound).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for M1-M5).

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., atropine).

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist or antagonist at a receptor and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.

Protocol: Calcium Flux Assay for Gq-Coupled mAChRs (M1, M3, M5)

-

Cell Culture and Dye Loading:

-

CHO or HEK293 cells stably expressing the Gq-coupled muscarinic receptor subtype of interest are seeded into 96-well black-walled, clear-bottom plates.

-

After reaching the desired confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

For agonist mode: A range of concentrations of the test compound is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

-

For antagonist mode: Cells are pre-incubated with a range of concentrations of the test compound before the addition of a known agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₈₀). The inhibition of the agonist-induced fluorescence signal is measured.

-

-

Data Analysis:

-

For agonist mode: The concentration-response curve is plotted, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and E_max (the maximal efficacy relative to a full agonist like acetylcholine) are determined.

-

For antagonist mode: The concentration-inhibition curve is plotted, and the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response) is determined.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling cascades and experimental procedures are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.

References

- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors: from basic science to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 3-Aminoquinuclidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminoquinuclidine dihydrochloride. The information herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visual representations of relevant biological and chemical processes.

Core Physicochemical Data

This compound dihydrochloride is a versatile bicyclic amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a range of pharmaceutical applications.

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| Molecular Formula | C₇H₁₆Cl₂N₂ | [1][2] |

| Molecular Weight | 199.12 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 321-323 °C (decomposes) | [3] |

| Solubility | Soluble in water.[1] Slightly soluble in Methanol. | [4] |

| pKa (of parent quinuclidine) | 11.0 | [5][6] |

| Optical Rotation ([α]D) | For (S)-(-)-enantiomer: -23.5° to -26.5° (c=1 in water at 25°C) | [1] |

Note on pKa: The provided pKa value is for the parent compound, quinuclidine. The presence of the amino group at the 3-position is expected to influence the basicity of the quinuclidine nitrogen and the amino group itself. Experimental determination of the specific pKa values for this compound dihydrochloride is recommended for precise applications.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound dihydrochloride.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound dihydrochloride in water.

Materials:

-

This compound dihydrochloride

-

Distilled or deionized water

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound dihydrochloride to a known volume of water in a sealed container. The excess solid should be visible.

-

Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound dihydrochloride.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of this compound dihydrochloride.

Materials:

-

This compound dihydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination electrode

-

Stir plate and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound dihydrochloride and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence points. For a more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound dihydrochloride.

Materials:

-

This compound dihydrochloride

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a small amount (typically 5-10 mg) of this compound dihydrochloride in approximately 0.6-0.7 mL of D₂O in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the acquisition of an FTIR spectrum of solid this compound dihydrochloride.

Materials:

-

This compound dihydrochloride

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound dihydrochloride onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C-N stretches and bends).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological and chemical processes related to this compound dihydrochloride.

Potential Signaling Pathway Involvement

This compound and its derivatives are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors, which are crucial in various neurological processes.[1][7][8]

Caption: Potential interaction of this compound derivatives with neuronal receptors.

Experimental Workflow: Synthesis of this compound Dihydrochloride

The synthesis of this compound often starts from 3-quinuclidinone.

Caption: A generalized synthetic route to this compound dihydrochloride.

Experimental Workflow: Chiral Resolution

To obtain specific enantiomers, a chiral resolution step is necessary.

Caption: Chiral resolution of this compound via diastereomeric salt formation.

References

- 1. (S)-(-)-3-Aminoquinuclidine 2HCl | 119904-90-4 | FA03745 [biosynth.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 3-氨基奎宁 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]

The Versatility of 3-Aminoquinuclidine: A Technical Guide for Medicinal Chemists

Introduction: 3-Aminoquinuclidine, a rigid bicyclic scaffold, has emerged as a privileged building block in medicinal chemistry. Its unique three-dimensional structure, inherent basicity, and synthetic tractability make it an ideal core for designing potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the synthesis, key applications, and pharmacological significance of this compound derivatives, with a focus on their role as cholinergic and serotonergic modulators.

Core Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of therapeutics targeting the central and peripheral nervous systems. The primary amine serves as a versatile synthetic handle for introducing diverse pharmacophoric elements through reactions like acylation and reductive amination. This allows for the fine-tuning of a compound's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.

Key therapeutic areas where this scaffold has proven invaluable include:

-

Muscarinic Receptor Agonists: Derivatives are being investigated for treating cognitive deficits in conditions like Alzheimer's disease.

-

Nicotinic Acetylcholine Receptor (nAChR) Agonists: Specifically targeting the α7 subtype, these compounds hold promise for improving cognitive function in schizophrenia.

-

5-HT3 Receptor Antagonists: This class of drugs, often referred to as "setrons," are highly effective antiemetics used to manage nausea and vomiting, particularly that induced by chemotherapy. Palonosetron is a prominent example derived from this scaffold.

Quantitative Analysis of this compound Derivatives

The following tables summarize the biological activity of various this compound derivatives, showcasing the scaffold's ability to generate high-affinity ligands for different receptor systems.

Table 1: 5-HT3 Receptor Antagonist Activity

| Compound Class | Representative Compound | Receptor Affinity (Ki, nM) | Reference Compound (Ki, nM) |

| Benzamides | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide | 0.19 | Ondansetron: 7.6 |

| Quinolinecarboxamides | endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide (6f) | 0.48 (for analog 7d) | Granisetron: 2.1 |

| Annelated Indoles | Cilansetron | 0.19 | Ondansetron |

Data compiled from multiple sources, showcasing the high affinity achievable with the quinuclidine core. Note: The azabicyclo[3.2.1]octane system in some examples is a closely related structural analog.

Table 2: Cholinergic Receptor Modulator Activity

| Target Receptor | Compound | Activity | Potency |

| α7 nAChR | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) | Agonist | Potent and selective |

| Muscarinic Receptors | Quaternary ammonium derivatives of (3R)-quinuclidinol esters | Antagonist | Potent and long-acting |

Key Signaling Pathways

Understanding the downstream signaling cascades of the target receptors is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the primary pathways for the M1 muscarinic and α7 nicotinic acetylcholine receptors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to medicinal chemistry research. Below are representative procedures for the synthesis of key intermediates and final active pharmaceutical ingredients starting from this compound.

Protocol 1: Synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-fluorobenzamide (Amide Coupling)

This protocol details a standard amide bond formation, a crucial reaction for creating a vast library of derivatives from the this compound core.

Materials:

-

This compound (6.3 g, 0.050 mole)

-

3-Fluorobenzoyl chloride (7.93 g, 0.050 mole)

-

Anhydrous diethyl ether (130 ml)

-

Absolute ethanol

-

Isopropyl ether

-

Nitrogen atmosphere setup

Procedure:

-

In a closed system under a nitrogen atmosphere, dissolve this compound (6.3 g) in 100 ml of anhydrous diethyl ether in a suitable reaction flask equipped with a stirrer.

-

Prepare a solution of 3-fluorobenzoyl chloride (7.93 g) in 30 ml of anhydrous diethyl ether.

-

Add the 3-fluorobenzoyl chloride solution dropwise to the stirred solution of this compound.

-

After the addition is complete, continue stirring the reaction mixture at ambient temperature for 16 hours.

-

Collect the resulting solid hydrochloride salt by filtration under a nitrogen atmosphere.

-

Vacuum dry the solid for 2 hours to yield the crude product (13.11 g, 92.1% yield).

-

Recrystallize the salt from absolute ethanol-isopropyl ether to yield 8.87 g of a white solid.

-

A second recrystallization from ethanol, followed by vacuum drying for 12 hours at 70°C, affords the purified product, m.p. 257-258°C.

Protocol 2: Synthesis of Palonosetron from (S)-3-Aminoquinuclidine

This multi-step synthesis illustrates the pathway to a clinically approved 5-HT3 antagonist, highlighting acylation, reduction, and cyclization steps.[1][2]

Step 1: Acylation

-

(S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is reacted with thionyl chloride in an organic solvent at 50°C for 1-6 hours.[2]

-

(S)-3-aminoquinuclidine is then added to the reaction mixture, which is stirred for an additional 1-3 hours to produce the intermediate amide, (S,S)-quinuclidine tetralin formamide.[2]

Step 2: Reduction

-

The amide from Step 1 is reduced using a reducing agent such as sodium borohydride in the presence of boron trifluoride diethyl etherate.[2] This step converts the amide carbonyl to a methylene group, yielding (S,S)-tetralin methyl quinuclidine.[2]

Step 3: Cyclization and Salt Formation

-

The product from Step 2 undergoes a cyclization reaction. While specific patent literature describes various cyclization strategies, a common theme involves intramolecular reaction to form the final tricyclic core of Palonosetron.[1][2]

-

The final free base is then treated with hydrochloric acid to form the stable and water-soluble Palonosetron hydrochloride salt.[1]

The overall reported yield for this three-step process is approximately 76%.[1]

Conclusion

This compound continues to be a scaffold of high interest in medicinal chemistry. Its conformational rigidity and well-defined vector for substitution provide a robust platform for the design of ligands with exceptional potency and selectivity. The successful clinical development of drugs like Palonosetron underscores the therapeutic potential embedded within this simple yet powerful building block. Future explorations will likely focus on leveraging this core for novel targets and further refining the pharmacokinetic profiles of next-generation therapeutics.

References

The Multifaceted Biological Activities of 3-Aminoquinuclidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoquinuclidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with various biological targets. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their antimicrobial properties, modulation of key neurotransmitter receptors, and emerging potential as anti-proliferative agents.

Antimicrobial and Antibiofilm Activities

Quaternary ammonium compounds (QACs) derived from this compound have demonstrated potent antimicrobial activity against a broad spectrum of clinically relevant bacteria.[3][4] These derivatives are particularly noteworthy for their efficacy against Gram-positive and, in some cases, Gram-negative bacteria, as well as their ability to inhibit and eradicate bacterial biofilms.

The primary mechanism of action for these quaternary this compound derivatives is through a membranolytic effect. The positively charged quaternary nitrogen atom facilitates interaction with the negatively charged bacterial cell membrane, leading to its destabilization. This disruption, combined with the generation of reactive oxygen species (ROS), results in a loss of cell volume, altered surface morphology, and ultimately, bacterial cell death.[3][4]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the MIC values for a selection of quaternary this compound derivatives against various bacterial strains.

| Derivative | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) | Reference |

| QApCl | Escherichia coli | 4 | Salmonella enterica | 4 | [3] |

| QApBr | Escherichia coli | 8 | Salmonella enterica | 8 | [3] |

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

This compound derivatives have been extensively investigated as modulators of nicotinic acetylcholine receptors, with a particular emphasis on the α7 subtype, which is implicated in cognitive processes and inflammatory pathways.

Derivatives of this compound, especially benzamides, have been identified as potent agonists and partial agonists of the α7 nAChR.[5] The stereochemistry at the 3-position of the quinuclidine ring is a critical determinant of activity, with the (R)-enantiomer generally showing higher potency for the α7 nAChR.

Quantitative Data: α7 nAChR Activity

The following table presents the half-maximal effective concentration (EC50) and binding affinity (Ki) values for representative this compound derivatives at the α7 nAChR.

| Derivative | Activity | EC50 (µM) | Ki (nM) | Reference |

| PNU-282987 | Agonist | 0.154 | - | [1] |

| (R)-enantiomer of a quinuclidine benzamide | Agonist | - | - | [1] |

Signaling Pathway of α7 Nicotinic Acetylcholine Receptor Activation

Activation of the α7 nAChR by agonists leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The influx of Ca2+ initiates a cascade of intracellular signaling events that can modulate neurotransmitter release, synaptic plasticity, and inflammatory responses.

α7 nAChR Signaling Pathway

Interaction with Muscarinic Acetylcholine Receptors

Certain this compound derivatives also exhibit affinity for muscarinic acetylcholine receptors (mAChRs), acting as antagonists. This activity is of interest for therapeutic areas such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

5-HT3 Receptor Antagonism

The this compound moiety is a key component in the structure of several potent 5-HT3 receptor antagonists. These antagonists are clinically used as antiemetic agents to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.

Quantitative Data: 5-HT3 Receptor Antagonism

The table below summarizes the binding affinities (Ki) of this compound-containing compounds for the 5-HT3 receptor.

| Derivative | Ki (nM) | Reference |

| A quinolinecarboxylic acid amide derivative | 9.9 | [6] |

Anti-Proliferative Activity

Emerging research has highlighted the potential of this compound derivatives as anti-proliferative agents. Certain derivatives have shown cytotoxic activity against various cancer cell lines. The precise mechanisms underlying this activity are still under investigation but may involve the induction of apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.

Broth Microdilution Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent. Create a series of twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Radioligand Binding Assay for α7 nAChR

This assay measures the affinity of a test compound for the α7 nAChR.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α7 nAChR.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the α7 nAChR (e.g., [3H]-methyllycaconitine or [125I]-α-bungarotoxin), and varying concentrations of the this compound derivative.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration and Washing: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter. Wash the filters to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for nAChR Agonist Activity

This technique directly measures the ion channel activity of nAChRs in response to agonist application.

Protocol Outline:

-

Cell Culture: Use a cell line (e.g., HEK293 or SH-SY5Y) stably expressing the desired nAChR subtype or primary cultured neurons.

-

Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette filled with an appropriate internal solution.

-

Agonist Application: Apply the this compound derivative to the cell at various concentrations using a rapid perfusion system.

-

Data Acquisition: Record the resulting ion currents at a holding potential of -60 to -80 mV.

-

Data Analysis: Measure the peak amplitude of the inward currents and plot a dose-response curve to determine the EC50 and maximal efficacy (Emax) of the compound.

Visualizations of Workflows and Relationships

Experimental Workflow for Screening and Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Discovery and StructureâActivity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nebiolab.com [nebiolab.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Neuromodulation: A Technical Guide to the Structure-Activity Relationship of 3-Aminoquinuclidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoquinuclidine scaffold represents a pivotal structural motif in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a range of critical neurological targets. This bicyclic amine's rigid conformation and stereochemical properties provide a unique framework for probing the intricate binding pockets of receptors such as nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and serotonin type-3 receptors (5-HT3Rs). Understanding the nuanced structure-activity relationships (SAR) of this compound derivatives is paramount for the rational design of novel therapeutics for neurological and psychiatric disorders, as well as for managing side effects of other treatments.

This in-depth technical guide synthesizes the core principles of this compound SAR, presenting quantitative data in a comparative format, detailing essential experimental protocols, and visualizing key biological pathways and workflows to empower researchers in their drug discovery endeavors.

Structure-Activity Relationship: Key Insights

The therapeutic potential of this compound derivatives is intricately linked to the nature and positioning of substituents on both the quinuclidine ring and the 3-amino group. Systematic modifications have revealed critical insights into the molecular determinants of affinity and functional activity at various receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of this compound have been explored as potent ligands for various nAChR subtypes. The SAR studies in this area have highlighted the importance of the amide and benzamide moieties attached to the 3-amino group for achieving high affinity, particularly at the α7 and α4β2 subtypes.

A library of benzamides based on the this compound scaffold was evaluated for α7 nAChR agonist activity. This work led to the discovery of potent agonists, demonstrating that the quinuclidine benzamide structure is a valuable pharmacophore for this receptor. The structure-activity relationship for these compounds diverged from that of the structurally homologous 5-HT3 receptor, indicating distinct binding modes.[1]

Table 1: Structure-Activity Relationship of this compound Derivatives at Nicotinic Acetylcholine Receptors

| Compound ID | R1 (at 3-amino) | R2 (on aromatic ring) | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

| Nicotine | - | - | α4β2 | 9.4 x 10⁻¹ | - |

| 2-FA | - | - | α4β2 | 7.1 x 10⁻² | - |

| Nifene | - | - | α4β2 | 3.1 x 10⁻¹ | - |

| PNU-282987 | Benzamide | - | α7 | Potent Agonist | Potent Agonist |

Note: Data for Nicotine, 2-FA, and Nifene are included for comparative purposes.[2] PNU-282987 is a known potent α7 nAChR agonist derived from a quinuclidine benzamide library.[1]

Muscarinic Acetylcholine Receptor (mAChR) Ligands

The this compound core has also been incorporated into ligands targeting muscarinic acetylcholine receptors. Notably, N-phenylcarbamate analogs of this compound have been synthesized and evaluated for their binding affinities at M1-M5 mAChR subtypes. These studies reveal that while high affinity can be achieved, subtype selectivity can be challenging. For instance, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate demonstrated high affinity across all five mAChR subtypes.[3]

Table 2: Structure-Activity Relationship of this compound Derivatives at Muscarinic Acetylcholine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M1 | 2.0 |

| M2 | 13 | |

| M3 | 2.6 | |

| M4 | 2.2 | |

| M5 | 1.8 |

Data from a study on novel quinuclidinyl N-phenylcarbamate analogs.[3]

Serotonin Type-3 Receptor (5-HT3R) Antagonists

The this compound moiety is a key component in the pharmacophore of several potent 5-HT3 receptor antagonists. SAR studies have extensively explored the impact of modifying the amide linkage and the aromatic portion of these molecules. Esters and amides of quinolinecarboxylic acid containing a quinuclidine moiety have shown high affinity for the 5-HT3 receptor.[4] For instance, certain quinoline derivatives with a quinuclidine ester linkage exhibit significantly higher affinity than the benchmark antagonist ondansetron.[5] The nature of the linker and the substitution pattern on the aromatic ring are critical for potent antagonist activity.

Table 3: Structure-Activity Relationship of Quinuclidine-Containing Derivatives at the 5-HT3 Receptor

| Compound Class | Key Structural Features | Receptor Affinity (Ki, nM) | Functional Activity |

| Quinolinecarboxylic acid amides/esters | Ester linkage generally superior to amide | 9.9 (for a lead derivative) | Moderate antagonist activity (ED50 = 10.5-21.5 µg/kg i.v.) |

| Azabicycloalkaneacetamides | 2,3-dihydroindole aromatic moiety | - | Potent antagonists (some ~10-fold more potent than ondansetron) |

Data compiled from studies on quinolinecarboxylic acid derivatives[4] and azabicycloalkaneacetamides.[6]

Experimental Protocols

The characterization of this compound derivatives necessitates a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the SAR studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

General Protocol for Nicotinic Acetylcholine Receptor Binding Assay:

-

Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2* nAChRs) are homogenized in a cold buffer solution.[7]

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

Total Binding: Receptor membranes, radioligand (e.g., [³H]nicotine or [³H]epibatidine), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

-

Competitive Binding: Receptor membranes, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, allosteric modulator) and potency (EC50 or IC50) of test compounds.

Calcium Flux Assay for 5-HT3 Receptor Antagonists:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT3A receptor.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and incubate overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's protocol.

-

Compound Addition: Add serial dilutions of the test compound (potential antagonist) to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a known 5-HT3 receptor agonist (e.g., serotonin) to all wells to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR).

-

Data Analysis: For antagonists, plot the inhibition of the agonist-induced calcium response against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Simplified signaling cascade of the ionotropic 5-HT3 receptor.

References

- 1. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Role of 3-Aminoquinuclidine in Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine, a chiral bicyclic amine, serves as a pivotal structural scaffold in medicinal chemistry, particularly in the development of therapeutic agents targeting neurotransmitter systems. Its rigid framework and stereochemical properties make it an ideal building block for crafting ligands with high affinity and selectivity for various receptors, most notably nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the role of this compound and its derivatives in modulating neurotransmitter systems, with a focus on their interactions with nAChRs. The guide summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Tenets of this compound's Bioactivity

The versatility of the this compound scaffold stems from the ability to introduce diverse substituents at the amino group and other positions on the quinuclidine ring. This allows for the fine-tuning of pharmacological properties to achieve desired effects, ranging from agonism and partial agonism to antagonism at specific receptor subtypes. Derivatives of this compound have been instrumental in probing the structure and function of nAChRs and have led to the development of clinical candidates for a range of neurological and psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), potencies (EC50/IC50), and efficacies (Emax) of key this compound derivatives at various neurotransmitter receptors. This data is crucial for understanding their structure-activity relationships (SAR) and therapeutic potential.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Nicotinic Acetylcholine Receptors (nAChRs) and Serotonin 5-HT3 Receptors.

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |

| PNU-282987 | rat α7 nAChR | [3H]-Methyllycaconitine (MLA) | 26 | |

| 5-HT3 | - | 930 | ||

| Encenicline (EVP-6124) | α7 nAChR | [3H]-MLA | 9.98 | [1][2] |

| α7 nAChR | [125I]-α-bungarotoxin | 4.33 | [1][2] | |

| 5-HT2B | [3H]-mesulergine | 14 | [3] | |

| Varenicline | α4β2* nAChR | - | 0.14 | [4] |

| α6β2* nAChR | - | 0.12 | [4] |

Table 2: Functional Activity (EC50, IC50, Emax) of this compound Derivatives.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Source |

| PNU-282987 | α7 nAChR | Functional Assay | EC50 | 154 nM | [5] |

| 5-HT3 | Functional Antagonism | IC50 | 4541 nM | [5] | |

| Encenicline (EVP-6124) | 5-HT3 | Inhibition | % Inhibition @ 10 nM | 51% | [1][2] |

| Varenicline | α6β2* nAChR | [3H]dopamine release | EC50 | 0.007 µM | [4] |

| α4β2* nAChR | [3H]dopamine release | EC50 | 0.086 µM | [4] | |

| α6β2* nAChR | [3H]dopamine release | Emax (% of nicotine) | 49% | [4] | |

| α4β2* nAChR | [3H]dopamine release | Emax (% of nicotine) | 24% | [4] |

Experimental Protocols

The characterization of this compound derivatives relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two of the most critical experimental procedures.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells stably transfected with human nAChR subunits, rat brain homogenates).

-

Radioligand (e.g., [3H]-Epibatidine, [3H]-Methyllycaconitine).

-

Test compound (this compound derivative).

-

Non-specific binding control (a high concentration of a known ligand, e.g., nicotine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C), pre-treated with a blocking agent like polyethylenimine.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Harvest cells or dissect tissue and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.[6]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[6]

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 2-4 hours).[6]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site binding model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the functional activity (e.g., agonism, antagonism, allosteric modulation) of a test compound by recording the ion currents through receptor channels in a whole-cell configuration.

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing the target nAChR subtype.

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).

-

Internal (pipette) solution (e.g., containing KCl or K-gluconate, EGTA, HEPES).

-

Test compound solutions of varying concentrations.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation: Isolate and prepare Xenopus oocytes or culture mammalian cells on coverslips. For oocytes, the vitelline membrane may need to be removed.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[7]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[8]

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the external solution containing a known concentration of the test compound onto the cell.

-

Current Recording: Record the resulting inward or outward currents mediated by the opening of the nAChR channels.

-

Data Analysis: Measure the peak amplitude of the current response. For agonists, construct a concentration-response curve by plotting the current amplitude against the compound concentration and fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values. For antagonists, co-apply the antagonist with a fixed concentration of an agonist and measure the inhibition of the agonist-evoked current to determine the IC50.

Signaling Pathways and Experimental Workflows

The interaction of this compound derivatives with nAChRs can trigger a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for characterizing novel ligands.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]